5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid
Description
5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 885069-03-4; molecular formula: C₉H₇BrO₃; molecular weight: 243.05) is a brominated dihydrobenzofuran derivative with a carboxylic acid substituent at the 2-position of the fused bicyclic ring system. This compound is structurally characterized by a partially saturated benzofuran core, which confers rigidity and influences its biological and physicochemical properties. It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of anticancer agents and nuclear receptor ligands .
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNCCBAITNRTSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Bromination and Ring Closure
This method involves the bromination of 2,3-dihydrobenzofuran followed by a carboxylation step.
Step 1: Bromination
- Reagents : 2,3-Dihydrobenzofuran, bromine (Br₂).
- Conditions : The reaction is typically conducted in an inert solvent like dichloromethane at low temperatures (0°C to room temperature) to control the bromination selectively at the 5-position.
Step 2: Carboxylation
- Reagents : Brominated product, carbon dioxide (CO₂), and a base (e.g., sodium hydroxide).
- Conditions : The reaction is carried out under pressure in a sealed vessel at elevated temperatures (around 100°C) to facilitate the introduction of the carboxylic acid group.
Method 2: Multi-step Synthesis via Substituted Precursors
This method utilizes substituted phenolic compounds as starting materials.
Step 1: Synthesis of Substituted Phenol
- Reagents : Sodium phenate and ethylene chlorohydrin.
- Catalysts : Copper chloride and ferric chloride.
- Conditions : Reflux at approximately 60-70°C for several hours to produce a substituted phenolic compound.
Step 2: Formation of Dihydrobenzofuran
- Reagents : The substituted phenol obtained from Step 1 mixed with zinc chloride and manganous chloride.
- Conditions : Heating and refluxing at temperatures between 200-220°C for several hours.
Step 3: Bromination
- Similar to Method 1, bromination is performed on the dihydrobenzofuran intermediate.
Comparative Analysis of Preparation Methods
The following table summarizes key aspects of the preparation methods discussed:
| Method | Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| Method 1 | Bromination | Br₂ | DCM, 0°C to RT | Variable |
| Carboxylation | CO₂, NaOH | Sealed vessel, ~100°C | High | |
| Method 2 | Synthesis of Phenol | Sodium phenate, ethylene chlorohydrin | Reflux, ~60-70°C | Moderate |
| Dihydrobenzofuran Formation | Zinc chloride, manganous chloride | Reflux, ~200-220°C | High | |
| Bromination | Br₂ | DCM or similar solvent | Variable |
Research Findings
Recent studies have shown that optimizing reaction conditions significantly enhances yield and purity. For instance:
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and reaction mechanisms .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological propertiesThe presence of the bromine atom and carboxylic acid group may enhance the biological activity of this compound .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are structurally or functionally related to 5-bromo-2,3-dihydrobenzofuran-2-carboxylic acid, differing in substituent positions, functional groups, or core ring systems:
Structural Comparison
Key Observations :
- Ring Saturation : The dihydrobenzofuran core in the target compound enhances conformational rigidity compared to fully aromatic furan or benzene derivatives .
- Substituent Position : The 2-carboxylic acid group in the target compound distinguishes it from the 7-carboxylic acid isomer (CAS 41177-72-4), which may exhibit different electronic and steric properties .
Key Observations :
- The target compound’s synthesis often involves multi-step functionalization (e.g., sulfonylation followed by carboxylation), contrasting with direct bromination routes used for simpler analogues like 5-bromo-furan-2-carboxylic acid .
- High-purity yields (93–99%) for 5-bromo-2,4-difluorobenzoic acid highlight the efficiency of nitrile-based bromination in sulfuric acid .
Key Observations :
- The dihydrobenzofuran scaffold in the target compound enhances nuclear receptor binding affinity compared to linear fibric acids (e.g., GW7647), as seen in PPARα agonist activity .
- Anticancer derivatives (e.g., benzofuran-2-carboxylic acid amides) leverage the core’s rigidity to inhibit NF-κB signaling, a pathway less targeted by simpler brominated furans .
Biological Activity
5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring structure. The presence of a bromine atom at the 5-position and a carboxylic acid group at the 2-position enhances its biological reactivity. Its molecular formula is C₉H₇BrO₃, with a molecular weight of approximately 245.06 g/mol.
The biological activity of this compound is attributed to its interaction with various biomolecules:
- Enzyme Inhibition : This compound has been shown to inhibit tyrosine kinases, which are crucial in cell signaling pathways related to growth and proliferation. For instance, it can inhibit the vascular endothelial growth factor receptor (VEGFR), impacting angiogenesis and tumor growth.
- Cell Signaling Modulation : It influences cellular processes by modulating gene expression and signaling pathways. Studies indicate that it affects sodium ion influx in cardiac tissues, which could modify conduction velocities.
Biological Activities
The compound exhibits several notable biological activities:
- Anticancer Activity : Research indicates that this compound shows significant inhibition against various cancer cell lines. For example, it has demonstrated IC₅₀ values in the micromolar range against specific tumor types .
- Antimicrobial Properties : This compound has been evaluated for its antibacterial activity against clinically relevant pathogens. Substituents on the benzofuran nucleus enhance its efficacy against bacteria.
- Anti-inflammatory Effects : By modulating pro-inflammatory cytokines, this compound may play a role in reducing inflammation, making it a candidate for treating inflammatory diseases .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability and stability under physiological conditions. However, the degradation over time can affect its biological activity.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Effect | IC₅₀ Value (μM) |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | Varies by cell line |
| Antimicrobial | Inhibition of bacterial growth | Varies by pathogen |
| Anti-inflammatory | Modulation of cytokine production | Not specified |
Case Studies
- Anticancer Studies : In vitro studies have shown that this compound effectively inhibits the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Antimicrobial Evaluations : Clinical studies have demonstrated that derivatives of this compound exhibit potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of halogen substituents has been linked to enhanced antimicrobial effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-bromo-2,3-dihydrobenzofuran-2-carboxylic acid, and how do they differ in methodology?
- Answer : Two primary methods are documented:
- Nitrophenol-mediated synthesis : Reacting 5-bromobenzofuran with nitrophenol to form a substituted intermediate, followed by reduction and esterification to yield the final product .
- Bromination in acidic media : Using brominating agents (e.g., N-bromosuccinimide) with aqueous sulfuric acid (70–98% w/w) to brominate precursors like 2,4-difluorobenzonitrile, achieving 93–99% purity .
- Key distinction : The nitrophenol route emphasizes functional group transformations, while bromination focuses on regioselectivity and acid-catalyzed efficiency.
Q. Which analytical techniques are essential for characterizing purity and structure?
- Answer :
- Chromatography : HPLC or TLC monitors reaction progress and purity (e.g., resolving intermediates in multi-step syntheses) .
- Spectroscopy : - and -NMR confirm structural integrity, with carboxylic acid protons typically appearing downfield (~δ 12–14 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight (243.05 g/mol) and detects isotopic patterns from bromine .
Q. How does the bromine substituent influence the compound’s physicochemical properties?
- Answer : Bromine increases molecular weight and lipophilicity (clogP ~2.5), enhancing membrane permeability. The electron-withdrawing effect stabilizes the carboxylic acid group, lowering its pKa (~2.5–3.0) compared to non-halogenated analogs. This impacts solubility and reactivity in coupling reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate impurities during scale-up synthesis?
- Answer :
- Acid concentration : Using 80–90% HSO minimizes side reactions (e.g., sulfonation) while maximizing bromination efficiency .
- Recycling sulfuric acid : Recovered HSO from prior batches reduces waste and maintains >95% yield .
- Temperature control : Keeping reactions at 0–5°C during bromination prevents thermal degradation .
Q. What strategies resolve contradictions in reported biological activity data (e.g., NF-κB inhibition vs. cytotoxicity)?
- Answer :
- Dose-response profiling : Validate activity thresholds using assays like luciferase-based NF-κB reporter systems (IC values typically 1–10 µM) .
- Off-target screening : Employ kinase panels or proteome profiling to identify non-specific interactions .
- Structural analogs : Compare with derivatives lacking the carboxylic acid group (e.g., 5-bromo-2,3-dihydrobenzofuran) to isolate pharmacophore contributions .
Q. How can computational modeling predict binding modes with biological targets?
- Answer :
- Docking studies : Use software like AutoDock Vina to simulate interactions with NF-κB’s p65 subunit, focusing on hydrogen bonding with Arg305 and hydrophobic contacts with the bromine .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize leads .
Q. What role does the dihydrobenzofuran scaffold play in enhancing metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
